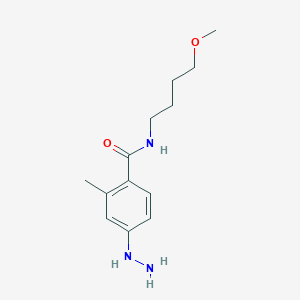
(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid is a chiral compound with a unique structure that includes a tert-butoxy group, a cyclopentyl ring, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid typically involves the protection of functional groups and the formation of the desired chiral center. One common method involves the use of tert-butyl 4-hydroxy-2-cyclopentylbutanoate as a starting material. This compound undergoes a series of reactions, including esterification, cyclization, and oxidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule. The cyclopentyl ring and butanoic acid moiety contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-hydroxy-2-cyclopentylbutanoate
- tert-Butyl 4-oxo-2-cyclopentylbutanoate
- tert-Butyl 4-(cyclopentylamino)-2-oxobutanoate
Uniqueness
(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid is unique due to its specific chiral center and the combination of functional groups. This uniqueness makes it valuable in asymmetric synthesis and as a precursor for more complex molecules.
特性
分子式 |
C13H22O4 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,16) |
InChIキー |
BTPDFICSCZKPNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(C1CCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14792400.png)

![2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792413.png)

![rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14792428.png)
![6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14792430.png)
![N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14792434.png)


![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]carbamate](/img/structure/B14792462.png)
![7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride](/img/structure/B14792469.png)


![4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14792496.png)
